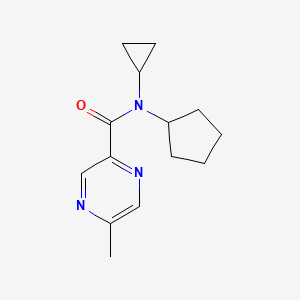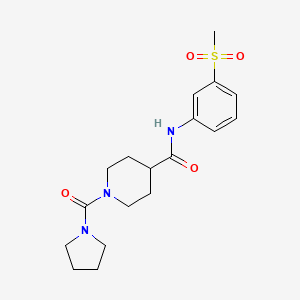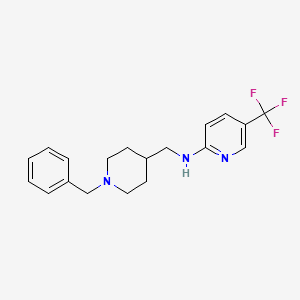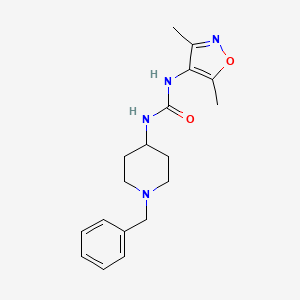![molecular formula C19H16O4 B7547940 3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7547940.png)
3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid is an organic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known by its chemical name, indomethacin. Indomethacin is widely used in scientific research for its potent anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX enzymes, indomethacin reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid are primarily related to its anti-inflammatory and analgesic properties. It has been shown to reduce inflammation and pain in various animal models of disease. Indomethacin has also been shown to have neuroprotective effects in the brain and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid in lab experiments is its potent anti-inflammatory and analgesic properties. It can be used to study the role of inflammation and pain in various disease states. However, one limitation of using indomethacin is its potential toxicity. It can cause gastrointestinal, renal, and hepatic toxicity in high doses.
Future Directions
There are several future directions for research involving 3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid. One area of research is the development of new 3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid with improved efficacy and reduced toxicity. Another area of research is the investigation of the role of COX enzymes and prostaglandins in various disease states. Indomethacin can also be used to study the mechanisms of pain perception and to investigate the effects of inflammation on the brain. Finally, indomethacin can be used in combination with other drugs to improve their efficacy and reduce toxicity.
Synthesis Methods
The synthesis of 3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid involves the reaction of 2-methyl-1,3-propanediol with phosgene to produce 3-(chloromethyl)propanoic acid. The chloromethyl group is then reacted with 2-(3-oxo-1H-inden-2-ylidene)malonic acid to yield 3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid.
Scientific Research Applications
3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Indomethacin has been used to study the role of COX enzymes in various disease states, including arthritis, cancer, and Alzheimer's disease. It has also been used to investigate the effects of inflammation on the brain and to study the mechanisms of pain perception.
properties
IUPAC Name |
3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c20-18(21)8-9-23-16-6-3-4-13(11-16)10-15-12-14-5-1-2-7-17(14)19(15)22/h1-7,10-11H,8-9,12H2,(H,20,21)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNBQFVCHFOPMK-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CC3=CC(=CC=C3)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C/C3=CC(=CC=C3)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7547886.png)

![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
![3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)



![Ethyl 4-[[3-(3-cyclopropyl-4,5-dihydroxy-2-oxoimidazol-1-yl)phenyl]sulfamoyl]benzoate](/img/structure/B7547933.png)
![2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)
